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molecular formula C16H20N2 B8512636 4-[2-(4-Piperidyl)-Ethyl]-Quinoline

4-[2-(4-Piperidyl)-Ethyl]-Quinoline

Cat. No. B8512636
M. Wt: 240.34 g/mol
InChI Key: LGTBHOAANLAGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04433150

Procedure details

A mixture of 13 g of 2-(4-piperidyl)-1-(4-quinolyl)-ethanone, prepared as indicated in Example 1, and 10 ml of 98% hydrazine hydrate in 150 ml of diethylene glycol is heated at 180° C. for 2 hours. After cooling, 15 g of sodium hydroxide pellets are added and the mixture is kept at 180° C. for 18 hours. The reaction mixture is diluted with water, extracted with chloroform. The organic phase is washed with water, dried and evaporated under reduced pressure. 10 g of the desired product are obtained, which is converted into the hydrochloride by the action of hydrochloric acid in ethanol. 7.2 g of 4-[2-(4-piperidyl)-ethyl]-quinoline are obtained in the form of monohydrated dihydrochloride which melts at 210° C.
Name
2-(4-piperidyl)-1-(4-quinolyl)-ethanone
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[CH:12][CH:11]=2)=O)[CH2:3][CH2:2]1.O.NN.[OH-].[Na+]>C(O)COCCO.O>[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=[CH:12][CH:11]=2)[CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
2-(4-piperidyl)-1-(4-quinolyl)-ethanone
Quantity
13 g
Type
reactant
Smiles
N1CCC(CC1)CC(=O)C1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(COCCO)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1CCC(CC1)CCC1=CC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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